molecular formula C15H12ClN3O3S B2576953 5-chloro-2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 941924-93-2

5-chloro-2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No. B2576953
M. Wt: 349.79
InChI Key: XRQMAIBKUSMCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide group and the thiazolopyrimidine ring. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The benzamide group and the thiazolopyrimidine ring could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, stability, and reactivity would all be determined by the specific functional groups present in the molecule .

Scientific Research Applications

Novel Heterocyclic Compounds Synthesis

  • Research has focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating potential as anti-inflammatory and analgesic agents. These compounds include thiazolopyrimidines, indicating the interest in exploring thiazolo[3,2-a]pyrimidine derivatives for their biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiviral Research

  • A study describes the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. This highlights the role of benzamide derivatives in antiviral research and their potential utility in designing drugs against specific viral infections (Hebishy, Salama, & Elgemeie, 2020).

Antiproliferative Activity

  • New classes of compounds, including thiazole/benzothiazole fused pyranopyrimidine derivatives, have been synthesized and evaluated for their antiproliferative activity against several cancer cell lines. This research underscores the potential of such compounds in cancer treatment (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

Antimicrobial Activity

  • Studies have also been conducted on pyrimidine-annelated heterocycles, leading to the synthesis of compounds with promising antimicrobial activities. Such research points to the utility of pyrimidine derivatives in developing new antimicrobial agents (El-Gazzar, Aly, Zaki, & Hafez, 2008).

Anti-Inflammatory Properties

  • Another area of interest is the synthesis and evaluation of thiazolopyrimidine derivatives for their anti-inflammatory properties. This highlights the ongoing research into compounds that could potentially be developed into new anti-inflammatory medications (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Safety And Hazards

Based on a related compound, 5-Chloro-2-methoxyaniline hydrochloride, it can cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure. It is also toxic if swallowed or in contact with skin .

properties

IUPAC Name

5-chloro-2-methoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c1-8-12(14(21)19-5-6-23-15(19)17-8)18-13(20)10-7-9(16)3-4-11(10)22-2/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQMAIBKUSMCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

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